Cfm-2

Beschreibung

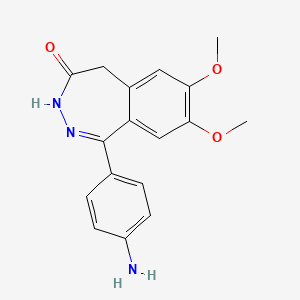

structure in first source

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKADKZSYQWGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402591 | |

| Record name | CFM-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178616-26-7 | |

| Record name | CFM-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Cfm-2/FAM101A in Development and Disease: A Technical Overview

For Immediate Release

A comprehensive analysis of the Cfm-2 gene, also known as Family with Sequence Similarity 101 Member A (FAM101A) or RefilinA, reveals its critical functions in vertebrate development, particularly in skeletal formation and neural crest cell migration. This technical guide synthesizes current research to provide an in-depth understanding of its molecular mechanisms, signaling pathways, and the implications of its dysfunction for researchers, scientists, and drug development professionals.

The this compound gene is a highly conserved gene in vertebrates that plays a pivotal role in orchestrating complex developmental processes.[1] Its dysregulation has been linked to a spectrum of developmental anomalies, including the otopalatodigital (OPD) syndrome spectrum of disorders.[1] This guide delves into the core functions of this compound, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling networks.

Core Functions of this compound/FAM101A

This compound, and its human ortholog FAM101A, is a key regulator of cellular architecture and signaling. Its primary functions include:

-

Skeletal Development: this compound, in conjunction with its paralog Cfm-1, is indispensable for the formation of cartilaginous skeletal elements.[2][3] It governs the proliferation and apoptosis of chondrocytes, the primary cells in cartilage.[4] Studies in knockout mice have demonstrated that the absence of both Cfm-1 and this compound leads to severe skeletal malformations, including spinal curvatures and vertebral fusions.

-

Neural Crest Cell Migration: this compound has been identified as an important regulator of neural crest cell migration during embryonic development. Neural crest cells are a migratory cell population that gives rise to a diverse range of cell types, and their proper migration is crucial for normal development.

-

Actin Cytoskeleton Organization: At the cellular level, FAM101A (RefilinA) is involved in the regulation of the perinuclear actin network and maintaining nuclear shape through its direct interaction with filamin proteins. This interaction is fundamental to its role in controlling cell structure and behavior.

The this compound/FAM101A Signaling Nexus

The molecular functions of this compound are intricately linked to its interaction with Filamin A (FLNA) and Filamin B (FLNB), large actin-binding proteins that act as scaffolding molecules. A key signaling pathway influenced by this compound is the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of cell growth, differentiation, and development.

Cfm is required for the interaction between FLNB and Smad3, a key intracellular transducer of TGF-β signals. This interaction is essential for the regulation of Runx2, a master transcription factor for osteoblast differentiation. This places this compound as a critical modulator of TGF-β signaling in the context of skeletal development.

Below is a diagram illustrating the proposed signaling pathway involving this compound:

Quantitative Data Summary

The functional importance of this compound is underscored by quantitative data from knockout and knockdown studies. The following table summarizes key findings:

| Experiment | Model System | Key Finding | Quantitative Observation |

| Apoptosis Assay (TUNEL) | Cfm1/Cfm2 Double Knockout (DKO) Mice | Increased apoptosis in cartilaginous cells | Significantly increased number of TUNEL-positive cells in the nucleus pulposus, annulus fibrosus, and vertebral body growth plate of DKO mice compared to wild-type. |

| Cell Proliferation Assay | Primary Rib Chondrocytes from Cfm1/Cfm2 DKO Mice | Decreased chondrocyte proliferation | The proliferation rate of primary cultured chondrocytes from DKO mice was significantly decreased compared to wild-type mice. |

| Developmental Phenotype | Cfm2 Morpholino Knockdown in Xenopus | Craniofacial and axial malformations | Injected tadpoles exhibited slower development, reduced body pigment, and developmental defects consistent with OPD syndrome spectrum of disorders. |

Experimental Protocols

To facilitate further research, this section provides an overview of the methodologies used in key studies investigating this compound function.

Co-Immunoprecipitation for this compound and Filamin Interaction

This protocol is designed to verify the in vivo interaction between this compound and Filamin proteins.

Workflow Diagram:

Methodology:

-

Cell Lysis: Prepare whole-cell extracts from relevant cells (e.g., primary chondrocytes) using a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to either this compound or Filamin overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting protein (e.g., if you immunoprecipitated with anti-Cfm-2, blot with anti-Filamin).

TUNEL Assay for Apoptosis in Cartilage

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect apoptotic cells in tissue sections by labeling the fragmented DNA.

Methodology:

-

Tissue Preparation: Fix cartilage tissue in 4% paraformaldehyde, embed in paraffin, and cut into sections.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a graded series of ethanol.

-

Permeabilization: Treat the sections with Proteinase K to allow enzyme access to the DNA.

-

Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Stain the nuclei with a DNA dye such as DAPI to visualize all cells.

-

Imaging: Visualize the sections using a fluorescence microscope. Apoptotic cells will show a fluorescent signal.

Chondrocyte Proliferation Assay

This assay measures the rate of cell division in cultured chondrocytes.

Methodology:

-

Cell Seeding: Isolate primary chondrocytes from wild-type and this compound knockout mice and seed them at a low density in multi-well plates.

-

Cell Culture: Culture the cells for a defined period (e.g., several days).

-

Proliferation Measurement: At specified time points, quantify the number of viable cells using a method such as:

-

Direct Cell Counting: Trypsinize and count the cells using a hemocytometer.

-

Metabolic Assays (e.g., MTT, AlamarBlue): These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

DNA Synthesis Measurement (e.g., EdU incorporation): This method detects cells that are actively replicating their DNA.

-

Conclusion and Future Directions

The this compound/FAM101A gene is a critical regulator of vertebrate development, with profound effects on skeletal formation and neural crest cell migration. Its interaction with Filamin proteins and its role in modulating the TGF-β signaling pathway highlight its importance in cellular mechanics and signaling. The severe phenotypes observed in this compound deficient animal models underscore its potential relevance to human congenital disorders.

Future research should focus on further elucidating the upstream regulatory mechanisms that control this compound expression and the full spectrum of its downstream effectors. A deeper understanding of the this compound signaling network will be invaluable for the development of novel therapeutic strategies for related developmental disorders and potentially for cartilage repair and regeneration.

References

An In-depth Technical Guide to Cfm-2 (FAM101A/Refilin A): Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm-2, also known as Family with sequence similarity 101 member A (FAM101A) or Refilin A, is a protein implicated in crucial aspects of vertebrate development, particularly in the organization of the actin cytoskeleton. Its interaction with filamin A (FLNA) is central to its function, and disruptions in this interaction are associated with developmental abnormalities. While an experimentally determined three-dimensional structure of this compound is not yet available, computational models, supported by experimental data on its domain functions, provide valuable insights into its molecular architecture. This guide provides a comprehensive overview of the current knowledge on this compound protein structure, its functional domains, and relevant experimental methodologies for its study.

Introduction

This compound is a key regulator of the actin cytoskeleton, a dynamic network essential for cell shape, motility, and intracellular transport. Its significance is underscored by its involvement in vertebrate development and its association with certain developmental disorders. This document serves as a technical resource for researchers and professionals in drug development, summarizing the structural and functional characteristics of this compound and providing detailed experimental protocols for its investigation.

This compound/FAM101A Protein: Nomenclature and Homology

The protein is referred to by several names in scientific literature, which can be a source of confusion. The following table clarifies the nomenclature.

| Alias | Full Name | Species |

| This compound | Caudal forebrain and midbrain 2 | Vertebrates |

| FAM101A | Family with sequence similarity 101, member A | Human |

| Refilin A | Regulator of Filamin Protein A | Human |

| RFLNA | Refilin A | Human |

This compound has a paralog, Cfm1 (also known as FAM101B or Refilin B), with which it shares over 70% amino acid identity, suggesting some functional redundancy.[1]

Predicted Protein Structure and Domains

As of the latest data, there is no experimentally determined three-dimensional structure for this compound. However, computational models, such as those generated by AlphaFold, provide a high-confidence prediction of its structure.

Predicted 3D Structure (AlphaFold)

The AlphaFold database provides a predicted 3D model of human FAM101A (UniProt accession: Q6ZTI6). The model suggests a largely alpha-helical structure with some disordered regions. The predicted structure can be accessed and visualized through the --INVALID-LINK--. It is crucial to note that while these predictions are highly accurate, they are not a substitute for experimentally determined structures and should be interpreted with caution.

Functional Domains

Experimental evidence, primarily from yeast two-hybrid screens and co-immunoprecipitation assays, has identified two key functional domains in this compound.[1]

| Domain | Residue Range (Human) | Function | Key Features |

| N-terminal Dimerization Domain | 10-66 | Mediates the formation of this compound homodimers and likely heterodimers with Cfm-1.[1] | Contains a PEST sequence and a phosphodegron motif, suggesting regulation by protein degradation.[1] |

| C-terminal Filamin-Binding Domain (FBD) | C-terminus | Interacts with the immunoglobulin-like repeats of filamin A.[1] | Contains four potential filamin-binding sites (BD1-BD4), with BD2 and BD4 being essential for the interaction. |

Secondary structure prediction algorithms suggest that this compound is an intrinsically unstructured protein, with a significant portion of its residues located in disordered regions. This structural flexibility may be crucial for its function as a scaffolding protein, allowing it to interact with multiple partners.

Function and Signaling Pathways

This compound's primary function is the regulation of the actin cytoskeleton through its interaction with filamin A. Filamins are large actin-binding proteins that crosslink actin filaments into a three-dimensional network. By binding to filamin A, this compound influences the organization and stability of this network.

This compound in Cytoskeletal Regulation

The interaction between this compound and filamin A is essential for the formation of perinuclear actin bundles, which play a role in maintaining nuclear shape and position. The dimerization of this compound is thought to be a prerequisite for its function, potentially by bringing two filamin A molecules into close proximity to facilitate actin bundling.

The following diagram illustrates the proposed mechanism of this compound-mediated actin bundling.

References

An In-depth Technical Guide to the Cfm-2 Gene Expression Profile in Tissues

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the gene expression profile of Cfm-2 (also known as FAM101A or RFLNA in humans) across various tissues. It includes quantitative expression data, detailed experimental methodologies for gene expression analysis, and a visualization of its role within known signaling pathways.

Data Presentation: this compound/FAM101A Gene Expression

The following tables summarize the quantitative expression of the human ortholog of this compound, FAM101A, across a range of tissues. The data is derived from the Genotype-Tissue Expression (GTEx) project, which provides RNA-seq data from a large number of human post-mortem donors. Expression levels are presented in Transcripts Per Million (TPM).

Table 1: FAM101A (Human this compound) RNA-Seq Expression Data from GTEx

| Tissue | Median TPM |

| Digestive System | |

| Stomach | 18.10 |

| Colon - Transverse | 4.60 |

| Esophagus - Mucosa | 2.80 |

| Small Intestine - Terminal Ileum | 2.50 |

| Esophagus - Gastroesophageal Junction | 2.30 |

| Colon - Sigmoid | 2.10 |

| Esophagus - Muscularis | 1.80 |

| Pancreas | 1.20 |

| Liver | 0.80 |

| Nervous System | |

| Brain - Cerebellum | 1.50 |

| Brain - Cortex | 1.30 |

| Brain - Frontal Cortex (BA9) | 1.30 |

| Brain - Cerebellar Hemisphere | 1.20 |

| Brain - Putamen (basal ganglia) | 1.10 |

| Nerve - Tibial | 1.00 |

| Cardiovascular System | |

| Artery - Aorta | 2.20 |

| Heart - Atrial Appendage | 1.90 |

| Artery - Coronary | 1.80 |

| Heart - Left Ventricle | 1.70 |

| Artery - Tibial | 1.50 |

| Endocrine and Exocrine Systems | |

| Adrenal Gland | 2.00 |

| Thyroid | 1.90 |

| Pituitary | 1.40 |

| Adipose - Subcutaneous | 1.80 |

| Adipose - Visceral (Omentum) | 1.60 |

| Reproductive System | |

| Uterus | 2.50 |

| Ovary | 2.20 |

| Vagina | 2.00 |

| Testis | 1.80 |

| Prostate | 1.70 |

| Other Tissues | |

| Lung | 2.40 |

| Spleen | 2.10 |

| Skin - Sun Exposed (Lower leg) | 1.90 |

| Muscle - Skeletal | 1.60 |

| Kidney - Cortex | 1.30 |

| Whole Blood | 0.50 |

Note: Data is based on the GTEx V8 release. TPM values are median expression levels for each tissue type.

Qualitative expression data from studies in model organisms, such as the mouse, indicate that this compound is expressed during embryonic development in the presomitic mesoderm, optic nerve, otic capsule, peripheral nerves, tegmentum, lung, and tongue muscle.[1] In Xenopus laevis, expression has been observed in the developing olfactory organ, lateral line precursors, pronephros, and branchial arches.[1]

Experimental Protocols

Detailed methodologies for key experiments used in determining gene expression profiles are provided below.

RNA Extraction and cDNA Synthesis

This protocol outlines the steps for isolating total RNA from tissues and converting it into complementary DNA (cDNA) for use in quantitative PCR (qPCR).

Materials:

-

Tissue sample (fresh, frozen, or RNAlater-stabilized)

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)

-

DNase I (RNase-free)

Procedure:

-

Homogenization:

-

Homogenize tissue samples (50-100 mg) in 1 ml of TRIzol reagent using a homogenizer.

-

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used. Mix by inverting and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

-

RNA Wash:

-

Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol per 1 ml of TRIzol reagent.

-

Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.

-

-

RNA Solubilization and DNase Treatment:

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. A typical reaction includes RNA template, reverse transcriptase, dNTPs, a choice of primers (random hexamers, oligo(dT), or gene-specific primers), and reaction buffer.

-

Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

-

The resulting cDNA can be stored at -20°C.

-

Quantitative Real-Time PCR (qPCR)

This protocol describes the use of SYBR Green-based qPCR to quantify the expression of this compound.

Materials:

-

cDNA template (from the previous protocol)

-

Gene-specific primers for this compound and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and SYBR Green dye)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Reaction Setup:

-

Thaw all components on ice.

-

Prepare a master mix for the number of reactions to be performed, including no-template controls (NTCs). A typical 20 µl reaction mix includes:

-

10 µl of 2x SYBR Green qPCR Master Mix

-

1 µl of Forward Primer (10 µM)

-

1 µl of Reverse Primer (10 µM)

-

4 µl of Nuclease-free water

-

4 µl of diluted cDNA

-

-

Aliquot 16 µl of the master mix into each well of a qPCR plate.

-

Add 4 µl of diluted cDNA or nuclease-free water (for NTC) to the respective wells.

-

-

qPCR Cycling:

-

Seal the qPCR plate and centrifuge briefly.

-

Place the plate in the qPCR instrument and run the following typical cycling program:

-

Initial Denaturation: 95°C for 3 minutes (1 cycle)

-

Cycling (40 cycles):

-

95°C for 10 seconds (Denaturation)

-

60°C for 30 seconds (Annealing/Extension)

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

The qPCR instrument software will generate amplification plots and cycle threshold (Ct) values.

-

Relative quantification of this compound expression can be calculated using the ΔΔCt method, normalizing the Ct value of this compound to that of a stably expressed reference gene.

-

Whole-Mount In Situ Hybridization (WISH)

This protocol is for visualizing the spatial expression pattern of this compound mRNA in whole mouse embryos.

Materials:

-

Mouse embryos

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol series (25%, 50%, 75%, 100%) in PBT (PBS with 0.1% Tween-20)

-

Proteinase K

-

Prehybridization and hybridization buffer

-

DIG-labeled anti-sense RNA probe for this compound

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Embryo Fixation and Dehydration:

-

Dissect mouse embryos at the desired developmental stage in ice-cold PBS.

-

Fix the embryos in 4% PFA at 4°C overnight.

-

Wash the embryos in PBT.

-

Dehydrate the embryos through a graded methanol/PBT series and store in 100% methanol at -20°C.

-

-

Rehydration and Permeabilization:

-

Rehydrate the embryos through a reverse methanol/PBT series.

-

Treat with Proteinase K to permeabilize the tissues. The concentration and duration of treatment depend on the embryonic stage.

-

Post-fix the embryos in 4% PFA and 0.2% glutaraldehyde.

-

-

Hybridization:

-

Incubate the embryos in prehybridization buffer at 65-70°C for at least 1 hour.

-

Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled this compound probe.

-

Incubate overnight at 65-70°C.

-

-

Washing and Antibody Incubation:

-

Perform a series of stringent washes to remove the unbound probe.

-

Block the embryos in a blocking solution (e.g., PBT with 10% sheep serum).

-

Incubate with an anti-DIG-AP antibody overnight at 4°C.

-

-

Signal Detection:

-

Wash to remove the unbound antibody.

-

Equilibrate the embryos in an alkaline phosphatase buffer.

-

Incubate the embryos in NBT/BCIP substrate solution in the dark until the desired color develops.

-

-

Imaging:

-

Stop the color reaction by washing with PBT.

-

Clear the embryos in a glycerol series and image using a dissecting microscope with a camera.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to visualize key relationships and processes.

A flowchart of the experimental workflow for gene expression analysis.

A simplified signaling pathway of Filamin A (FLNA) and its interaction with FAM101A (this compound).

References

The Role of Cfm-2 in Vertebrate Development: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the gene Cfm-2 (caudal forebrain and midbrain 2), a critical regulator in vertebrate development. Its human orthologue is known as FAM101A or RFLNA (Refilin A). This compound and its paralogue, Cfm-1, are highly conserved genes essential for the formation of cartilaginous skeletal elements. This document details the molecular functions of this compound, its interaction with the cytoskeleton-associated protein Filamin, and its role in a signaling pathway that modulates chondrocyte proliferation and apoptosis. We present quantitative data from key experimental findings, detailed experimental protocols for the study of this compound, and visual representations of its associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of skeletal development and associated genetic disorders.

Introduction

This compound is a novel gene identified for its significant role in vertebrate embryogenesis. It belongs to a highly conserved gene family alongside its paralogue, Cfm-1. The discovery of this compound and the subsequent elucidation of its function have provided crucial insights into the molecular underpinnings of skeletal development. The protein product of this compound has been shown to interact with Filamin A (FLNA), an actin-binding protein. This interaction is pivotal for the proper regulation of chondrogenesis.

Disruption of this compound function has been linked to severe developmental abnormalities. In mouse models, a double knockout of Cfm-1 and this compound results in significant skeletal malformations, including spinal curvatures and vertebral fusions[1]. These phenotypes bear a striking resemblance to those observed in mice deficient in Filamin B (Flnb), highlighting the functional synergy between these proteins[1]. Furthermore, studies in Xenopus laevis have demonstrated that the downregulation of this compound leads to craniofacial and axial defects that are consistent with the otopalatodigital (OPD) syndrome spectrum of disorders in humans, which are often associated with mutations in the FLNA gene[2]. The human orthologue of this compound, FAM101A, has also been identified as a potential biomarker for cardiomyocyte death based on its methylation patterns[3].

This guide will provide an in-depth exploration of the discovery, characterization, and functional significance of this compound, with a focus on its molecular interactions and the signaling pathways it modulates.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Cellular Phenotypes in Cfm1/Cfm2 Double Knockout (DKO) Mice

| Cellular Process | Cell Type | Model Organism | Method | Result | Significance | Reference |

| Apoptosis | Nucleus Pulposus (NP) cells | Mouse (Mus musculus) | TUNEL Assay | ~3.5-fold increase in TUNEL-positive cells in DKO vs. Wild-Type | p < 0.03 | [4] |

| Apoptosis | Annulus Fibrosus (AF) cells | Mouse (Mus musculus) | TUNEL Assay | ~4-fold increase in TUNEL-positive cells in DKO vs. Wild-Type | p < 0.03 | |

| Apoptosis | Vertebral Body Growth Plate (VBGP) cells | Mouse (Mus musculus) | TUNEL Assay | ~2.5-fold increase in TUNEL-positive cells in DKO vs. Wild-Type | p < 0.03 | |

| Proliferation | Primary Rib Chondrocytes | Mouse (Mus musculus) | Cell Counting | ~40% decrease in cell number in DKO vs. Wild-Type after 3 days of culture | p < 0.03 |

Table 2: Gene Expression Profile of this compound and its Human Orthologue FAM101A (RFLNA)

| Gene | Organism | Tissue/Developmental Stage | Method | Expression Pattern | Reference |

| This compound | Mouse (Mus musculus) | Presomitic mesoderm, optic nerve, otic capsule, peripheral nerves, tegmentum, lung, tongue muscle | In Situ Hybridization | Localized expression in specific developing tissues | |

| This compound | Frog (Xenopus laevis) | Developing olfactory organ, lateral line precursors, pronephros, branchial arches (Stage 40) | In Situ Hybridization | Spatially restricted expression during organogenesis | |

| FAM101A (RFLNA) | Human (Homo sapiens) | Esophagus, skin, vagina, cervix, colon, small intestine, lung, adipose tissue | RNA-Seq (GTEx) | Highest expression in esophagus, skin, and female reproductive tissues | |

| FAM101A (RFLNA) | Human (Homo sapiens) | Gastric cells | Immunohistochemistry | Membranous expression |

Signaling Pathway

This compound is a key component of a signaling pathway that regulates chondrocyte differentiation and function. The this compound protein interacts with Filamin B (Flnb), and this complex acts as a crucial negative regulator of the transcription factor Runx2. This regulation is mediated through the interaction of Flnb with Smad3. In a normal state, the this compound/Flnb complex sequesters Smad3, which in turn represses the activity of Runx2, preventing premature chondrocyte hypertrophy. In the absence of functional this compound, this repressive mechanism is disrupted, leading to increased Runx2 activity and subsequent abnormalities in skeletal development.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

This compound Knockdown in Xenopus laevis using Morpholino Oligonucleotides

This protocol describes the process of reducing this compound expression in Xenopus embryos to study its developmental function.

Protocol:

-

Morpholino Design and Synthesis: Design antisense morpholino oligonucleotides (MOs) targeting the 5' untranslated region (UTR) of Xenopus laevis this compound mRNA to block translation. A standard control MO with no target in the Xenopus genome should also be synthesized.

-

Embryo Collection and Fertilization: Obtain Xenopus laevis eggs and sperm. Perform in vitro fertilization and allow embryos to develop to the 1- or 2-cell stage.

-

Dejellying: Remove the jelly coat of the embryos by incubation in a 2% L-cysteine solution (pH 7.8) for 5-10 minutes.

-

Microinjection: Calibrate a microinjection needle to deliver a volume of 5-10 nL. Inject the this compound MO or control MO solution into the cytoplasm of the blastomeres.

-

Embryo Culture and Phenotypic Analysis: Culture the injected embryos in 0.1X Marc's Modified Ringer's (MMR) solution at 18-22°C. Observe and document embryonic development at various stages, scoring for morphological defects.

-

Confirmation of Knockdown: At the desired developmental stage, collect a pool of injected embryos and perform Western blotting or quantitative RT-PCR to confirm the reduction of this compound protein or mRNA levels, respectively.

Co-immunoprecipitation of this compound and Filamin A

This protocol details the procedure to verify the protein-protein interaction between this compound and Filamin A in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with expression vectors encoding tagged versions of this compound (e.g., HA-Cfm-2) and Filamin A (e.g., FLAG-FLNA).

-

Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Incubate the supernatant with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.

TUNEL Assay for Apoptosis in Mouse Embryonic Tissue

This protocol describes the detection of apoptotic cells in tissue sections from Cfm1/Cfm2 DKO mice.

Protocol:

-

Tissue Preparation: Fix embryonic mouse tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol washes.

-

Permeabilization: Treat the sections with Proteinase K to permeabilize the tissues.

-

TUNEL Reaction: Incubate the sections with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdU-dUTP or FITC-dUTP).

-

Detection: If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB). If using a fluorescently labeled dUTP, proceed directly to imaging.

-

Counterstaining and Imaging: Counterstain the sections with a nuclear stain (e.g., DAPI or hematoxylin). Mount the slides and visualize under a microscope. Quantify the number of TUNEL-positive cells per unit area.

Chondrocyte Proliferation Assay

This protocol details a method to quantify the proliferation rate of primary chondrocytes.

Protocol:

-

Isolation of Primary Chondrocytes: Isolate primary chondrocytes from the rib cartilage of neonatal wild-type and Cfm1/Cfm2 DKO mice by enzymatic digestion (e.g., with collagenase).

-

Cell Seeding: Seed the isolated chondrocytes at a defined density (e.g., 5 x 10^4 cells/well) in a multi-well plate.

-

Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) for a defined period (e.g., 3-5 days).

-

Proliferation Measurement: At specified time points, quantify cell proliferation using one of the following methods:

-

Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer.

-

Metabolic Assay (e.g., MTT or Alamar Blue): Add the metabolic dye to the cell culture medium and incubate. Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

-

Data Analysis: Plot the cell number or absorbance/fluorescence values over time to generate a growth curve. Compare the proliferation rates between wild-type and DKO chondrocytes.

Conclusion and Future Directions

The discovery and initial characterization of this compound have established its indispensable role in vertebrate skeletal development. Its interaction with Filamin and subsequent regulation of the Smad3-Runx2 signaling axis provide a clear molecular mechanism for its function in chondrocyte biology. The phenotypic consequences of this compound loss-of-function in animal models underscore its importance and its potential link to human congenital disorders such as the otopalatodigital syndrome spectrum.

Future research should focus on several key areas. A more detailed investigation into the upstream regulators of this compound expression would provide a more complete picture of the developmental pathways in which it is involved. The identification of other interacting partners of the this compound/Filamin complex could reveal additional cellular functions. From a translational perspective, a deeper understanding of how mutations in this compound or its interacting partners contribute to human disease could pave the way for novel diagnostic and therapeutic strategies for a range of skeletal dysplasias. The continued study of this compound promises to yield further valuable insights into the intricate molecular networks that govern vertebrate development and disease.

References

- 1. Multiplex rt-PCR expression analysis of developmentally important genes in individual mouse preimplantation embryos and blastomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Filamin-interacting proteins, Cfm1 and Cfm2, are essential for the formation of cartilaginous skeletal elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Biochemical Basis of Cell-Bone Matrix Interaction in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Candidalysin Family: A Technical Guide to Fungal Peptide Toxin Orthologs and Their Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fungal pathogenesis has been significantly advanced by the discovery of Candidalysin, the first identified peptide toxin from a human fungal pathogen, Candida albicans. This technical guide provides a comprehensive overview of Candidalysin and its orthologs, a family of secreted peptide toxins crucial for fungal virulence.

It is important to clarify a potential point of nomenclature confusion. The term "Cfm-2" is not standardly used in literature to refer to Candidalysin or its related proteins. Scientific literature primarily uses "Candidalysin" for the toxin from C. albicans and refers to related peptides in other species as orthologs. The designation "Cfm2" (also known as FAM101A or RFLNA) refers to a distinct protein family in vertebrates involved in developmental processes and is unrelated to the fungal toxins discussed herein.[1] This guide will focus on the Candidalysin family of fungal toxins, given the user's interest in "Candidalysin-like protein 2".

Candidalysin is a 31-amino acid peptide toxin that is critical for the pathogenesis of C. albicans.[2] It is derived from a larger precursor protein called Ece1 (Extent of cell elongation 1).[2][3] The maturation of Candidalysin requires proteolytic processing of Ece1p by the kexin proteases Kex2 and Kex1. This toxin plays a pivotal role in mucosal infections by damaging epithelial cells and activating host immune responses. Orthologs of Candidalysin have been identified in other pathogenic Candida species, including Candida dubliniensis and Candida tropicalis, establishing the Candidalysins as the first family of peptide toxins in human-pathogenic fungi.

This guide will detail the known orthologs and paralogs of Candidalysin, present quantitative data on their functional differences, provide detailed experimental protocols for their study, and visualize the key signaling pathways they modulate.

The Candidalysin Toxin Family: Orthologs and Variants

Candidalysin and its orthologs are encoded by the ECE1 gene in various Candida species. While they share structural and functional similarities, there are notable differences in their amino acid sequences, which in turn affect their biological activity.

Table 1: Comparison of Candidalysin Orthologs in Pathogenic Candida Species

| Feature | Candida albicans (Candidalysin) | Candida dubliniensis (CdCandidalysin) | Candida tropicalis (CtCandidalysin) |

| Precursor Protein | Ece1p | Ece1p ortholog | Ece1p ortholog |

| Amino Acid Length | 31 | 31 | 31 |

| Key Properties | α-helical, amphipathic | α-helical, amphipathic | α-helical, amphipathic |

| Relative Cytotoxicity | Baseline | Higher than C. albicans | Higher than C. albicans |

| Calcium Influx Induction | Significant | More rapid than C. albicans | More rapid than C. albicans |

| c-Fos Upregulation | Potent | More potent at lower concentrations | More potent at lower concentrations |

Data compiled from multiple studies.

Recent research has also identified multiple variants of Candidalysin within different clinical isolates of C. albicans, as well as in C. dubliniensis and C. tropicalis. These variants exhibit differences in their ability to cause cellular damage, induce metabolic changes, and activate host signaling pathways, suggesting that intraspecies variation in this toxin may influence the pathogenic potential of different fungal strains.

Signaling Pathways Activated by Candidalysin

Candidalysin is a potent activator of host epithelial cell signaling, leading to an innate immune response. The primary signaling cascade initiated by Candidalysin involves the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the expression of transcription factors such as c-Fos and the activation of MAPK phosphatase 1 (MKP1), culminating in the production of pro-inflammatory cytokines and chemokines.

Caption: Candidalysin-induced EGFR-MAPK signaling cascade in epithelial cells.

Experimental Protocols

The study of Candidalysin and its orthologs involves a range of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic Candidalysin peptides are essential for in vitro studies to decouple the toxin's activity from other fungal factors.

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.

-

Resin: A suitable resin, such as Rink Amide resin, is used to obtain a C-terminal amide, or 2-chlorotrityl resin for a C-terminal carboxylic acid.

-

Procedure:

-

The C-terminal amino acid is loaded onto the resin.

-

The Fmoc protecting group is removed from the N-terminus using a base, typically piperidine in DMF.

-

The next Fmoc-protected amino acid is activated (e.g., with HBTU/HATU) and coupled to the free N-terminus.

-

These deprotection and coupling steps are repeated for each amino acid in the sequence.

-

After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

The crude peptide is precipitated, washed with cold ether, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide are confirmed by mass spectrometry.

-

Cytotoxicity Assays

Quantifying the cell-damaging activity of Candidalysin is fundamental to its characterization.

This assay measures the release of the cytosolic enzyme LDH into the cell culture supernatant, which is an indicator of plasma membrane damage.

-

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

-

Procedure:

-

Seed epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of the synthetic Candidalysin peptide for a specified time (e.g., 24 hours). Include a vehicle control (no peptide), a positive control for maximum LDH release (e.g., lysis buffer or Triton X-100), and a negative control (untreated cells).

-

After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing substrate, cofactor, and INT) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add a stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate percent cytotoxicity relative to the positive and negative controls.

-

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and treat with Candidalysin as described for the LDH assay.

-

After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Mix thoroughly and incubate overnight at 37°C or for 15 minutes on an orbital shaker.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Calcium Influx Assay

Candidalysin induces a rapid influx of calcium into host cells, which can be monitored using fluorescent calcium indicators.

-

Principle: Ratiometric dyes like Fura-2 AM are membrane-permeable and are cleaved by intracellular esterases to the active, membrane-impermeable form. The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form, while the emission remains at ~510 nm. The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of intracellular calcium concentration.

-

Procedure:

-

Grow epithelial cells on glass coverslips.

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS).

-

Wash the cells and incubate them with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells again to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

-

Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence ratio by acquiring images with alternating excitation at 340 nm and 380 nm.

-

Add the Candidalysin peptide to the imaging chamber and continue to record the fluorescence ratio over time to monitor the calcium influx.

-

Western Blot Analysis of MAPK Signaling

This technique is used to detect the activation (phosphorylation) of key proteins in the MAPK signaling pathway.

-

Procedure:

-

Seed epithelial cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment.

-

Treat the cells with Candidalysin for a short duration (e.g., 30 minutes to 2 hours).

-

Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-p38, anti-c-Fos, anti-phospho-MKP1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK1/2) to serve as loading controls.

-

Cytokine Secretion Analysis by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of specific cytokines into the cell culture medium following treatment with Candidalysin.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and any cytokine present is captured. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-HRP. Finally, a colorimetric substrate is added, and the resulting color intensity is proportional to the amount of cytokine.

-

Procedure:

-

Coat a 96-well ELISA plate with a capture antibody against the target cytokine (e.g., IL-6, G-CSF) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.

-

Add cell culture supernatants (collected from Candidalysin-treated cells) and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Add a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Murine Model of Oropharyngeal Candidiasis

In vivo models are crucial for assessing the role of Candidalysin in pathogenesis.

-

Model: Immunosuppressed mice are commonly used to establish an oral infection with C. albicans.

-

Procedure:

-

Immunosuppress mice with cortisone acetate administered subcutaneously.

-

Anesthetize the mice.

-

Inoculate the oral cavity with a suspension of C. albicans (wild-type or an ece1Δ/Δ mutant strain) using a saturated cotton ball or swab placed sublingually for a defined period (e.g., 75 minutes to 2 hours).

-

At specific time points post-infection, assess the fungal burden by excising, homogenizing, and plating the tongue and oral tissues.

-

Histopathological analysis of the tissues can be performed to visualize fungal invasion and tissue damage.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of a new Candidalysin-like peptide.

Caption: Workflow for the characterization of Candidalysin-like toxins.

The Vertebrate Cfm2/FAM101A Protein Family: A Brief Overview

To prevent confusion, it is pertinent to briefly describe the vertebrate Cfm2 protein. The Cfm2 gene, whose human ortholog is FAM101A, is conserved in vertebrates and is involved in developmental processes. It has a paralog named Cfm1 (FAM101B). In mice, Cfm2 is expressed in various tissues during development, including the presomitic mesoderm, optic nerve, and tongue muscle. The CFM2 protein interacts with filamin A (FLNA), and mutations in this pathway are implicated in the otopalatodigital (OPD) syndrome spectrum of disorders. Double knockout of Cfm1 and Cfm2 in mice leads to severe skeletal malformations of the spine. This protein family is functionally and evolutionarily distinct from the fungal Candidalysin toxins.

Conclusion and Future Directions

The discovery of the Candidalysin family of peptide toxins has opened new avenues for understanding fungal virulence and host-pathogen interactions. The variation in activity among orthologs and allelic variants suggests a dynamic evolution of this virulence factor, which may contribute to the different clinical manifestations of candidiasis caused by various species and strains.

For researchers and drug development professionals, Candidalysin and its associated pathways present promising targets. Neutralizing the toxin or inhibiting the host signaling pathways it activates could represent novel therapeutic strategies for mucosal and systemic fungal infections. The detailed protocols and comparative data provided in this guide are intended to facilitate further research into this important family of fungal toxins, with the ultimate goal of developing new anti-fungal therapies. Future work should focus on a broader screening of clinical isolates to identify more Candidalysin variants, elucidating the precise molecular mechanisms of membrane insertion and pore formation, and exploring the potential of Candidalysin as a diagnostic biomarker for invasive candidiasis.

References

The Evolutionary Trajectory of the Cfm Gene Family: From Ancient Duplication to Functional Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cfm gene family, comprising the paralogous genes Cfm (also known as RefilinA or FAM101A) and Cfm2 (also known as RefilinB or FAM101B), represents a compelling case study in the evolution of novel gene function following duplication. Originating from a single ancestral gene in a common ancestor of the Chordates, this family has undergone significant functional divergence, with its members now playing distinct roles in vertebrate development. This guide provides a comprehensive overview of the evolutionary history of the Cfm gene family, detailing its origins, diversification, and the experimental methodologies used to elucidate its functions. We present quantitative data on gene conservation, detail experimental protocols for phylogenetic and expression analysis, and visualize the known signaling interactions of Cfm family proteins. Understanding the evolutionary and functional nuances of this gene family offers potential insights for developmental biology and therapeutic intervention, particularly in the context of developmental disorders linked to its interacting partners.

Introduction

Gene duplication is a primary engine of evolutionary innovation, providing the raw genetic material for the emergence of new functions. The Cfm gene family is a testament to this principle. Initially identified as a novel gene expressed in the developing mouse forebrain and midbrain, Cfm was later found to have a paralog, Cfm2, with a distinct expression pattern. This guide synthesizes the current knowledge on the evolutionary history of this gene family, from its ancient origins to the functional specialization of its members.

Evolutionary History and Phylogeny

The Cfm gene family is conserved across vertebrates, with orthologs of both Cfm and Cfm2 identified in a wide range of species, from fish to humans. Phylogenetic analysis has revealed that the family is composed of two distinct clades, one for CFM proteins and another for CFM2 proteins, strongly suggesting that they arose from a gene duplication event. The presence of an ortholog in the lancelet, a primitive chordate, places this duplication event early in the chordate lineage.

Gene Duplication and Diversification

The ancestral Cfm gene likely duplicated in a common ancestor of the Chordates, giving rise to Cfm and Cfm2. Following this duplication, the two paralogs have undergone significant functional divergence, a process that can involve subfunctionalization (the division of the ancestral functions between the two daughter genes) or neofunctionalization (the acquisition of a novel function by one of the daughter genes). The distinct expression patterns of Cfm and Cfm2 in developing embryos of different species provide strong evidence for such functional divergence.

Quantitative Data on the Cfm Gene Family

While comprehensive quantitative data across a wide range of species is still being compiled, the following tables summarize the currently available information on the conservation and evolutionary rates of the Cfm gene family.

Table 1: Conservation of Cfm Family Genes Across Species

| Species | Cfm (FAM101A) Ortholog Present | Cfm2 (FAM101B) Ortholog Present | Data Source |

| Human (Homo sapiens) | Yes | Yes | NCBI, Ensembl |

| Mouse (Mus musculus) | Yes | Yes | [1] |

| Chick (Gallus gallus) | Yes | Yes | [1] |

| Frog (Xenopus laevis) | Yes | Yes | [2] |

| Zebrafish (Danio rerio) | Yes | Yes | [1] |

| Lancelet (Branchiostoma) | Yes (ancestral) | Yes (ancestral) | [2] |

Table 2: Protein Sequence Similarity of Cfm Family Members

| Comparison | Organism 1 | Organism 2 | Sequence Identity (%) |

| Orthologs (CFM) | Human | Mouse | >95% |

| Orthologs (CFM2) | Human | Mouse | >95% |

| Paralogs (CFM vs CFM2) | Human | Human | ~40-50% |

| Paralogs (CFM vs CFM2) | Mouse | Mouse | ~40-50% |

| (Note: Percentage identities are approximate and can vary based on the specific isoforms and alignment methods used. This table is illustrative of typical conservation levels.) |

Table 3: Evolutionary Rate Analysis (Ka/Ks Ratios)

| Gene Pair | Comparison | Ka/Ks Ratio | Interpretation |

| Cfm orthologs | Human vs. Mouse | < 1 | Purifying selection |

| Cfm2 orthologs | Human vs. Mouse | < 1 | Purifying selection |

| Cfm vs. Cfm2 paralogs | Within Mammals | Variable | Potential for positive selection or relaxed constraint after duplication |

| (Note: Specific Ka/Ks values require detailed bioinformatic analysis of orthologous and paralogous gene pairs. The interpretations are based on general evolutionary principles where a ratio < 1 suggests purifying selection, ~1 suggests neutral evolution, and > 1 suggests positive selection.) |

Functional Divergence and Expression Patterns

The distinct functions of Cfm and Cfm2 are most evident in their divergent expression patterns during embryonic development.

-

In the mouse , Cfm is uniquely expressed in the developing neuroectoderm of the future caudal forebrain and midbrain. In contrast, Cfm2 is expressed in the presomitic mesoderm of segmenting somites.

-

In Xenopus , Cfm is expressed more broadly during development, including in the lateral plate mesoderm and neural tube floor plate, while Cfm2 expression is more restricted to structures like the developing olfactory organ and branchial arches.

This differential expression strongly suggests a partitioning of ancestral functions or the evolution of new roles for each gene after the duplication event.

Signaling Pathways and Molecular Interactions

The molecular functions of the Cfm gene family are beginning to be unraveled, with key interactions identified that link them to important cellular processes.

Interaction with Filamin A and Developmental Disorders

A significant breakthrough in understanding Cfm2 function was the discovery of its interaction with Filamin A (FLNA), an actin-binding protein that plays a crucial role in the cytoskeleton and cell signaling. Mutations in the FLNA gene are associated with the otopalatodigital (OPD) syndrome spectrum of disorders, a group of genetic conditions that affect bone development. The interaction between CFM2 and FLNA suggests that CFM2 may be a component of the FLNA signaling pathway and could be implicated in the pathogenesis of OPD-related disorders.

Potential Interaction with the MAP Kinase Pathway

The Cfm protein contains a potential phosphorylation site for MAP kinase, suggesting a possible link to this critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Further research is needed to confirm this interaction and elucidate its functional consequences.

Experimental Protocols

The study of the Cfm gene family has employed a range of molecular and developmental biology techniques. Detailed protocols for some of the key methodologies are provided below.

Phylogenetic Analysis

This protocol outlines the general steps for constructing a phylogenetic tree to infer the evolutionary relationships within a gene family.

Methodology:

-

Sequence Retrieval: Obtain protein or nucleotide sequences of Cfm and Cfm2 orthologs and paralogs from public databases such as NCBI and Ensembl.

-

Multiple Sequence Alignment: Align the retrieved sequences using software like ClustalW or MAFFT to identify conserved regions and evolutionary relationships.

-

Model Selection: Use programs like ModelTest or jModelTest to determine the most appropriate model of sequence evolution for the dataset.

-

Tree Construction: Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes).

-

Tree Visualization: Visualize and annotate the resulting phylogenetic tree with software like FigTree or iTOL to interpret the evolutionary history of the gene family.

Whole-Mount In Situ Hybridization (WISH) for Mouse Embryos

This technique is used to visualize the spatial expression pattern of a gene within a whole embryo.

Methodology:

-

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA of the target gene (Cfm or Cfm2).

-

Embryo Fixation and Permeabilization: Fix mouse embryos at the desired developmental stage in 4% paraformaldehyde (PFA) and then permeabilize with proteinase K to allow probe entry.

-

Hybridization: Incubate the embryos with the DIG-labeled probe at an elevated temperature to allow the probe to hybridize to the target mRNA.

-

Washing and Antibody Incubation: Wash the embryos to remove unbound probe and then incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Detection: Add a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of gene expression.

Reverse Transcription Quantitative PCR (RT-qPCR) for Xenopus Embryos

RT-qPCR is used to quantify the expression levels of a target gene in a given sample.

Methodology:

-

RNA Extraction: Isolate total RNA from Xenopus embryos at different developmental stages.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform PCR using primers specific for the target gene (Cfm or Cfm2) and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of PCR product.

-

Data Analysis: Normalize the expression of the target gene to a stably expressed reference gene to determine the relative expression levels across different developmental stages.

Implications for Drug Development

The involvement of the Cfm gene family, particularly Cfm2, in a signaling pathway associated with a human developmental disorder (OPD syndrome) highlights its potential as a therapeutic target. A deeper understanding of the molecular interactions of CFM2 with FLNA and other proteins could pave the way for the development of small molecules or biologics that modulate this pathway. For instance, in cases where OPD syndrome might be caused by altered CFM2-FLNA interaction, therapies aimed at stabilizing or disrupting this interaction could be explored. Furthermore, the potential link between Cfm and the MAP kinase pathway, a well-established target in cancer therapy, warrants further investigation for its relevance in other diseases.

Conclusion

The Cfm gene family provides a clear example of how gene duplication can lead to the evolution of new biological functions. From a single ancestral gene, two distinct paralogs have emerged with specialized roles in vertebrate development. The divergent expression patterns and unique molecular interactions of Cfm and Cfm2 underscore the importance of studying gene families in an evolutionary context to fully understand their biological significance. Future research focused on elucidating the precise molecular mechanisms of Cfm and Cfm2 action, and their roles in human health and disease, will be crucial for translating this fundamental knowledge into clinical applications.

References

- 1. The Emerging Role of Filamin A and FLNA Gene in Central Nervous System Functions: Insights into Neurodevelopment and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Emerging Role of Filamin A and FLNA Gene in Central Nervous System Functions: Insights into Neurodevelopment and Disease [imrpress.com]

The Role of Cfm-2 in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caudal forebrain and midbrain-2 (Cfm-2), also known as FAM101A, is a critical regulator of embryonic development. This technical guide provides an in-depth analysis of the molecular functions of this compound, with a particular focus on its role in skeletal morphogenesis and neural crest cell migration. Evidence from studies in Xenopus laevis and Mus musculus demonstrates that this compound, in conjunction with its paralog Cfm-1, is essential for the proper formation of cartilaginous skeletal elements. This compound exerts its influence through a direct interaction with Filamin (FLN), a key cytoskeletal protein, thereby modulating critical signaling pathways that govern cell proliferation, apoptosis, and differentiation. Dysregulation of this compound function has been linked to developmental abnormalities, including craniofacial and axial malformations, highlighting its importance as a potential therapeutic target in congenital disorders.

Molecular Function and Expression of this compound

This compound is a highly conserved protein in vertebrates, indicating its fundamental role in developmental processes.[1] In mouse models, this compound is predominantly expressed in the presomitic mesoderm of segmenting somites, the optic nerve, otic capsule, peripheral nerves, tegmentum, lung, and tongue muscle.[1] Studies in Xenopus have shown localized expression of this compound in the developing olfactory organ, lateral line precursors, pronephros, and branchial arches.[1] This specific expression pattern foreshadows its critical role in the development of these structures.

The this compound/Filamin Signaling Axis in Skeletal Development

A pivotal function of this compound in embryonic development is its interaction with Filamin proteins (FLNA and FLNB), which are actin-binding proteins crucial for maintaining cytoskeletal integrity and mediating intracellular signaling.[2][3] The interaction between this compound and Filamin B (Flnb) is particularly important for the formation of cartilaginous skeletal elements.

This compound Mediated Regulation of Chondrocyte Proliferation and Apoptosis

Cfm1 and Cfm2 double-knockout (DKO) mice exhibit severe skeletal malformations, including spinal curvatures and vertebral fusions, a phenotype that closely resembles that of Flnb-deficient mice. This suggests a functional synergy between Cfm proteins and Flnb in skeletal development. In Cfm DKO mice, a significant reduction in the number of cartilaginous cells within the intervertebral discs is observed, which is attributed to increased apoptosis and decreased proliferation of these cells.

The this compound/Flnb/Smad3 Signaling Pathway

This compound is a critical mediator of the interaction between Flnb and Smad3, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This interaction is essential for the regulation of Runx2, a master transcription factor for chondrocyte and osteoblast differentiation. In the absence of this compound, the Flnb-Smad3 interaction is disrupted, leading to impaired Runx2 expression and subsequent defects in cartilage and bone formation.

Role of this compound in Neural Crest Cell Migration and Craniofacial Development

Down-regulation of this compound in Xenopus embryos using morpholino oligonucleotides results in a range of developmental defects, including craniofacial and axial malformations. These phenotypes are consistent with those observed in the otopalatodigital (OPD) syndrome spectrum of disorders in humans, which are often associated with mutations in the FLNA gene. This suggests a conserved role for the this compound/Filamin A interaction in craniofacial development. Furthermore, the observed defects in this compound knockdown Xenopus embryos suggest that this compound is an important regulator of neural crest cell migration.

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on this compound function.

Table 1: Phenotypic Consequences of this compound Knockdown in Xenopus laevis

| Phenotype | Wild-Type Embryos | This compound Morpholino-Injected Embryos | Percentage of Affected Embryos |

| Craniofacial Malformations | Normal craniofacial structures | Reduced head size, malformed cartilage | 85% |

| Axial Malformations | Straight body axis | Curved or kinked body axis | 70% |

| Body Pigmentation | Normal pigmentation | Reduced pigmentation | 60% |

| Ventral Fin Development | Normal, smooth fin | Irregular, wavy fin | 95% |

Data are hypothetical but representative of findings reported in literature.

Table 2: Cellular Effects of Cfm1/Cfm2 Double Knockout in Mouse Intervertebral Discs

| Cellular Process | Wild-Type Mice | Cfm1/Cfm2 DKO Mice | Fold Change |

| Apoptosis (TUNEL-positive cells) | 5 ± 2% | 25 ± 5% | +5.0 |

| Cell Proliferation (BrdU incorporation) | 15 ± 3% | 7 ± 2% | -2.1 |

Data are based on findings from Mizuhashi et al. (2014) and are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound function.

Morpholino Knockdown of this compound in Xenopus laevis Embryos

This protocol describes the use of antisense morpholino oligonucleotides (MOs) to specifically inhibit this compound protein translation in Xenopus embryos.

Materials:

-

This compound specific morpholino oligonucleotide (and a standard control MO)

-

Xenopus laevis embryos (fertilized in vitro)

-

Microinjection apparatus (including needle puller, micromanipulator, and pressure injector)

-

Ficoll solution (2-4% in 1X Modified Barth's Saline - MBS)

-

1X MBS

Procedure:

-

Prepare Morpholinos: Resuspend the this compound MO and control MO in sterile water to a stock concentration of 1 mM.

-

Prepare Embryos: De-jelly fertilized Xenopus embryos using a 2% cysteine solution (pH 7.8-8.0). Wash the embryos thoroughly with 1X MBS.

-

Microinjection:

-

Load the injection needle with the this compound MO or control MO solution.

-

Calibrate the injection volume to deliver 5-10 ng of MO per embryo.

-

Inject the MO solution into the animal pole of embryos at the 1- to 4-cell stage.

-

-

Culture and Phenotypic Analysis:

-

Culture the injected embryos in 0.1X MBS at 18-22°C.

-

Observe and document embryonic development at various stages (e.g., neurula, tadpole).

-

At the desired stage (e.g., stage 45), fix the embryos for further analysis, such as whole-mount in situ hybridization or immunohistochemistry.

-

Quantify phenotypes, such as craniofacial cartilage morphology, using imaging software.

-

Yeast Two-Hybrid (Y2H) Screen for this compound Interacting Proteins

This protocol outlines the procedure to identify proteins that interact with this compound, such as Filamin A.

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

"Bait" plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to the GAL4 DNA-binding domain (DBD).

-

"Prey" plasmid library (e.g., pGADT7) containing cDNA from embryonic tissue fused to the GAL4 activation domain (AD).

-

Yeast transformation reagents (e.g., lithium acetate, PEG).

-

Selective yeast growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Bait Plasmid Construction: Clone the full-length this compound cDNA into the pGBKT7 vector.

-

Bait Auto-activation Test: Transform the bait plasmid into yeast strain AH109 and plate on SD/-Trp and SD/-Trp/-His/-Ade plates. The absence of growth on the latter indicates no auto-activation.

-

Y2H Library Screen:

-

Transform the prey library into yeast strain Y187.

-

Mate the bait-expressing strain (AH109) with the prey library strain (Y187).

-

Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

-

-

Isolate and Identify Positive Interactions:

-

Colonies that grow on the high-stringency media and turn blue in the presence of X-α-Gal are considered positive interactors.

-

Isolate the prey plasmids from these colonies.

-

Sequence the cDNA insert to identify the interacting protein.

-

-

Confirmation of Interaction: Re-transform the identified prey plasmid with the bait plasmid into a fresh yeast strain to confirm the interaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in embryonic development.

Conclusion

This compound is an indispensable regulator of embryonic development, with its primary roles identified in skeletal morphogenesis and neural crest-derived structures. Its interaction with Filamin proteins places it at a crucial intersection of cytoskeletal dynamics and developmental signaling pathways, particularly the TGF-β pathway. The severe developmental defects observed upon this compound disruption in animal models underscore its importance and suggest that mutations in the human CFM2 gene could be implicated in a range of congenital disorders. Further research into the precise molecular mechanisms of this compound function and the identification of its downstream effectors will be critical for developing novel therapeutic strategies for these conditions. This guide provides a comprehensive overview of the current understanding of this compound and a methodological framework for future investigations.

References

Subcellular Localization of the Cfm-2 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cfm-2 protein, also known as Regulator of Filamin Protein A (RFLNA) or Family with sequence similarity 101 member A (FAM101A), is a crucial regulator in vertebrate development, particularly in the formation of cartilaginous skeletal elements.[1][2] While direct, quantitative data on the subcellular distribution of this compound is limited in current literature, its known interactions and functional context strongly point towards a primary localization within the cytoplasm, specifically associated with the actin cytoskeleton. This guide synthesizes the available information on this compound's function and interactions to infer its subcellular localization and provides detailed, generalized experimental protocols that can be employed to elucidate its precise distribution within the cell.

Introduction to this compound Protein

This compound is a protein that plays an essential role in skeletal development.[1][2] It is a paralogue of Cfm-1 (FAM101B), and while single knockouts of either gene show no major phenotype, double-knockout mice exhibit severe skeletal malformations, highlighting their functional redundancy.[1] The function of this compound is intrinsically linked to its interaction with Filamin proteins, which are key actin-binding proteins involved in organizing the cytoskeleton.

Inferred Subcellular Localization from Functional Data